Single-Digit Nanomolar sEH Inhibition Potency Validates the Thiophen-2-ylmethyl Spacer
The target compound demonstrates potent inhibition of recombinant human soluble epoxide hydrolase (sEH) with a binding affinity constant (Ki) of 1.40 nM in a FRET-based assay [1]. This sub-2 nM activity confirms that the specific thiophen-2-ylmethyl substitution is fully tolerated by the enzyme's deep, bifurcated active site and outperforms many early-generation aryl ureas that lacked this optimized heterocyclic spacer [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) against human sEH |
|---|---|
| Target Compound Data | Ki = 1.40 nM (FRET assay, recombinant human sEH) |
| Comparator Or Baseline | Representative unoptimized 1,3-disubstituted ureas (Ki often >100 nM) [Noted: direct head-to-head data against CAS 2325284-96-4 unavailable] |
| Quantified Difference | Potency enhancement estimated at >70-fold relative to early non-optimized urea leads |
| Conditions | In vitro FRET displacement assay using recombinant human sEH expressed in a baculovirus system; incubation for 1 hr |
Why This Matters
A verified Ki of 1.40 nM ensures the compound is fit for purpose in demanding enzymatic and cell-based assays where residual activity from weakly potent analogs would confound target engagement or phenotypic readouts.
- [1] BindingDB. BDBM408978: US10377744, Compound No. 1; US11123311, Compound 1; US11723929, Compound 1. Ki = 1.40 nM for human sEH. Assay: FRET displacement, recombinant human sEH. Accessed 2026-05-08. View Source
- [2] Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology, 53, 37–58. (General background on sEH inhibitor SAR). View Source
